(1S,2S)-2-((tert-Butoxycarbonyl)amino)cyclopropanecarboxylic acid
CAS No.: 1486470-12-5
Cat. No.: VC8030708
Molecular Formula: C9H15NO4
Molecular Weight: 201.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1486470-12-5 |
|---|---|
| Molecular Formula | C9H15NO4 |
| Molecular Weight | 201.22 g/mol |
| IUPAC Name | (1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylic acid |
| Standard InChI | InChI=1S/C9H15NO4/c1-9(2,3)14-8(13)10-6-4-5(6)7(11)12/h5-6H,4H2,1-3H3,(H,10,13)(H,11,12)/t5-,6-/m0/s1 |
| Standard InChI Key | NOZMNADEEKQWGO-WDSKDSINSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@H]1C[C@@H]1C(=O)O |
| SMILES | CC(C)(C)OC(=O)NC1CC1C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CC1C(=O)O |
Introduction
Structural and Physical Properties
The compound’s structure includes a cyclopropane ring with adjacent substituents: a carboxylic acid group at position 1 and a Boc-protected amine at position 2. The Boc group is a widely used protecting moiety in peptide synthesis, ensuring stability during multi-step reactions .
Stereochemistry: The (1S,2S) configuration is confirmed by NOESY NMR experiments and X-ray crystallography in related cyclopropane derivatives .
Synthesis and Preparation Methods
The synthesis of this compound involves two key steps: cyclopropanation and Boc protection.
Cyclopropanation
Cyclopropane rings are typically formed via metal-catalyzed reactions (e.g., Simmons-Smith) or nitrogen ylide-mediated cyclopropanation . For example, the reaction of vinylpyrimidines with nitrogen ylides derived from t-butyl bromoacetate and DABCO yields cyclopropane esters, which are hydrolyzed to carboxylic acids .
Boc Protection
The amino group is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or sodium hydroxide. Industrial-scale production employs flow microreactors to optimize yield and reduce waste .
Applications in Organic and Biochemical Research
Intermediate in Peptide Synthesis
The Boc group’s versatility makes this compound a key intermediate in peptide synthesis. It protects the amine during coupling reactions, preventing side reactions. Deprotection under acidic conditions (e.g., TFA) regenerates the free amine for subsequent steps .
Enzyme Inhibition and Biochemical Studies
The cyclopropane ring mimics transition-state analogs in enzymatic reactions, making the compound useful for studying enzyme mechanisms. Its stereochemistry enhances specificity in binding to active sites .
Materials Science and Fluorinated Derivatives
Fluorinated analogs, such as 1-(tert-Butoxycarbonylamino)-2,2-difluorocyclopropanecarboxylic acid (CAS 796882-45-6), leverage fluorine’s electronegativity for enhanced stability in medicinal chemistry and materials science.
Research Findings and Case Studies
| Factor | Impact on Stability |
|---|---|
| Temperature | Degradation above 25°C |
| Moisture | Hydrolysis of ester/carboxylic acid groups |
| Light Exposure | Photooxidation of cyclopropane ring |
Comparative Analysis with Related Compounds
The following table highlights structural and functional differences between this compound and its analogs:
| Compound | CAS | Molecular Formula | Key Feature |
|---|---|---|---|
| (1S,2S)-2-((tert-Butoxycarbonyl)amino)cyclopropanecarboxylic acid | 1486470-12-5 | C₉H₁₅NO₄ | Boc-protected amine, cyclopropane ring |
| 1-(tert-Butoxycarbonylamino)-2,2-difluorocyclopropanecarboxylic acid | 796882-45-6 | C₉H₁₃F₂NO₄ | Fluorinated ring, enhanced stability |
| Methyl trans-2-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate | N/A | C₁₀H₁₇NO₄ | Esterified carboxylic acid |
Future Directions and Challenges
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